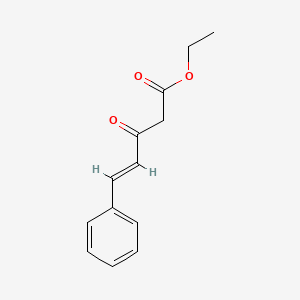

Ethyl-3-oxo-5-phenylpent-4-enoate

Description

Contextualization of the Compound within Organic Synthesis

At its core, Ethyl-3-oxo-5-phenylpent-4-enoate is a β-keto ester, a class of compounds renowned for their synthetic utility. The presence of the ketone and ester functional groups at a 1,3-relationship confers unique reactivity upon the molecule. The active methylene (B1212753) group situated between these two carbonyl functionalities is readily deprotonated to form a stabilized enolate, which can participate in a variety of carbon-carbon bond-forming reactions.

Furthermore, the α,β-unsaturated system, which includes the phenyl group, extends the conjugated system of the molecule. This structural feature makes the compound susceptible to conjugate addition reactions, also known as Michael additions, where nucleophiles add to the β-position of the double bond. This dual reactivity, encompassing both the chemistry of the β-dicarbonyl unit and the conjugated system, positions this compound as a versatile tool for synthetic chemists.

Significance in Retrosynthetic Analysis and Building Block Chemistry

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. In this context, this compound is a valuable "chiron" or building block, as its structure can be readily identified within more complex molecular frameworks.

The ability to introduce a five-carbon chain with versatile functional handles makes it a key component in the synthesis of various carbocyclic and heterocyclic systems. For instance, the 1,3-dicarbonyl motif is a classic precursor for the synthesis of five- and six-membered rings through reactions with dinucleophiles. The phenyl-substituted enone moiety allows for the strategic installation of an aromatic ring and further functionalization. The application of artificial intelligence and computational tools in retrosynthetic analysis has further highlighted the importance of such versatile building blocks by identifying novel synthetic routes that can utilize their unique reactivity. mdpi.com

Overview of Prior Research Directions and Emerging Avenues

Historically, research involving β-keto esters has been a cornerstone of organic chemistry, with a focus on their application in condensation reactions and the synthesis of a wide range of compounds. The chemistry of this compound and its analogues has been explored in the context of synthesizing biologically active molecules and complex natural products.

Emerging research avenues are now focusing on leveraging the unique electronic and steric properties of this compound in asymmetric catalysis to generate chiral molecules with high enantiomeric purity. The development of novel catalytic systems that can control the stereochemical outcome of reactions involving this substrate is an active area of investigation. Furthermore, the application of this building block in the synthesis of novel materials and functional polymers is a promising direction for future research. The continuous development of new synthetic methodologies, including photochemical approaches and advanced catalytic systems, is expected to further expand the synthetic utility of this compound. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-oxo-5-phenylpent-4-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-2-16-13(15)10-12(14)9-8-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUYHVRRBLEIHT-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC(=O)/C=C/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Ethyl 3 Oxo 5 Phenylpent 4 Enoate

Convergent and Linear Synthetic Approaches

Esterification and Beta-Keto Ester Formation Methodologies

The formation of the β-keto ester functional group is a critical step. One common method involves the Claisen condensation, where an ester reacts with a ketone in the presence of a base to form a β-keto ester. youtube.com Variations of this reaction are widely used in organic synthesis. organic-chemistry.orgnih.gov For instance, the reaction of ketones with ethyl chloroformate in the presence of a base can yield β-keto esters. nih.gov Another approach involves the reaction of monoethyl monopotassium malonate with phenacyl chloride, which after a series of steps, yields a β-keto ester. chemicalbook.com

The table below summarizes a selection of methodologies for β-keto ester formation.

| Reaction Name | Reactants | Reagents/Conditions | Product |

| Claisen Condensation | Ester, Ketone | Base | β-Keto Ester |

| Acylation of Malonates | Monoethyl monopotassium malonate, Phenacyl chloride | Triethylamine (B128534), Magnesium chloride | β-Keto Ester |

| Reaction with Ethyl Chloroformate | Ketone | Ethyl chloroformate, Base | β-Keto Ester |

Olefin Formation and Alkenylation Strategies (e.g., Wittig reactions, Knoevenagel condensation)

The introduction of the carbon-carbon double bond (olefin) is another key transformation. The Wittig reaction is a powerful tool for converting aldehydes and ketones into alkenes. masterorganicchemistry.comlibretexts.orgyoutube.com This reaction utilizes a phosphonium (B103445) ylide to react with a carbonyl compound, forming an alkene with a high degree of regioselectivity. masterorganicchemistry.comlibretexts.orgyoutube.com The ylide itself is typically prepared from an alkyl halide and triphenylphosphine. masterorganicchemistry.comlibretexts.org

The Knoevenagel condensation is another important method for C-C bond formation, often used to create α,β-unsaturated esters. researchgate.netscielo.br This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as ethyl acetoacetate (B1235776), in the presence of a weak base. researchgate.netprepchem.com

| Reaction Name | Reactants | Reagents/Conditions | Product |

| Wittig Reaction | Aldehyde/Ketone, Phosphonium Ylide | - | Alkene |

| Knoevenagel Condensation | Aldehyde/Ketone, Active Methylene Compound | Weak Base (e.g., piperidine, morpholine) | α,β-Unsaturated Ester |

Coupling Reactions for Phenyl Group Incorporation

The phenyl group can be introduced through various coupling reactions. For instance, α-arylation of carbonyl compounds using diaryliodonium salts is an effective method for forming a carbon-carbon bond between a carbonyl compound and an aryl group. mdpi.com Another approach involves the coupling of α-(N-carbamoyl)alkylcuprates with enol triflates derived from β-keto esters. nih.gov

Precursor Design and Reactant Selection

The choice of starting materials is crucial for a successful synthesis, impacting both the yield and the purity of the final product.

Optimal Starting Materials for High Yield and Selectivity (e.g., ethyl acetoacetate, benzaldehyde)

For the synthesis of ethyl-3-oxo-5-phenylpent-4-enoate, common and effective starting materials include ethyl acetoacetate and benzaldehyde (B42025). prepchem.comresearchgate.netorgchemres.org A documented procedure involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of titanium tetrachloride, N,N,N',N'-tetramethylethylenediamine, and triethylamine in dichloromethane (B109758). prepchem.com This one-pot reaction exemplifies a Knoevenagel-type condensation.

The table below outlines a synthetic route using these precursors.

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Intermediate/Product |

| 1 | Ethyl acetoacetate | Benzaldehyde | Titanium tetrachloride, N,N,N',N'-tetramethylethylenediamine, Triethylamine, Dichloromethane | This compound |

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact. This can be achieved by using less hazardous solvents, developing catalytic reactions, and improving atom economy. For instance, Knoevenagel condensations have been successfully carried out in greener solvents like ionic liquids, which can often be recycled and reused. researchgate.netscielo.br The use of catalysts, such as morpholine/acetic acid in an ionic liquid, can also enhance the reaction efficiency and reduce waste. scielo.br One-pot syntheses, where multiple reaction steps are performed in a single reactor, also contribute to a greener process by minimizing solvent usage and purification steps. researchgate.netorgchemres.org

Catalytic Methodologies in Synthesis

Catalytic methods are central to the efficient synthesis of this compound, offering advantages in terms of reaction rates, yields, and the potential for stereocontrol. Both transition metal catalysis and biocatalysis have been explored for the synthesis and transformation of related compounds.

Transition Metal Catalysis for Carbon-Carbon Bond Formation (e.g., Titanium tetrachloride mediated reactions)

Transition metal catalysis, particularly using Lewis acidic metal complexes, has proven effective for the formation of the carbon-carbon backbone of this compound. Titanium tetrachloride (TiCl4) is a prominent reagent in this context, facilitating the condensation of ethyl acetoacetate with benzaldehyde.

Two detailed procedures highlight the utility of TiCl4 in this synthesis, differing primarily in the solvent and base employed. In one approach, the reaction is conducted in tetrahydrofuran (B95107) (THF) at low temperatures, while another utilizes dichloromethane. prepchem.combldpharm.com Both methods involve the initial formation of a titanium enolate of ethyl acetoacetate, which then undergoes a condensation reaction with benzaldehyde. The subsequent elimination of water furnishes the desired α,β-unsaturated system.

A detailed synthetic procedure involves the dropwise addition of a TiCl4 solution to cold THF, followed by the addition of ethyl acetoacetate and triethylamine. bldpharm.com Benzaldehyde is then added, and the reaction mixture is stirred for an extended period to ensure completion. bldpharm.com An alternative method utilizes a combination of TiCl4 and N,N,N',N'-tetramethylethylenediamine (TMEDA) in dichloromethane, followed by the sequential addition of ethyl acetoacetate, triethylamine, and benzaldehyde. prepchem.com Both procedures culminate in an aqueous workup and purification by chromatography to yield the solid product. prepchem.combldpharm.com

| Parameter | Procedure A bldpharm.com | Procedure J prepchem.com |

| Titanium Source | Titanium tetrachloride | Titanium tetrachloride |

| Solvent | Tetrahydrofuran | Dichloromethane |

| Base | Triethylamine | Triethylamine & N,N,N',N'-tetramethylethylenediamine |

| Reactants | Ethyl acetoacetate, Benzaldehyde | Ethyl acetoacetate, Benzaldehyde |

| Initial Temperature | -50 °C | 0 °C |

| Reaction Time | 24 hours | 20 hours |

| Workup | Aqueous, Extraction with ethyl acetate | Aqueous, Extraction with ethyl acetate |

| Purification | Chromatography on silica (B1680970) gel | Chromatography on silica gel |

Organocatalysis and Biocatalysis in Enantioselective Synthesis

While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented in the reviewed literature, the principles of organocatalysis are highly relevant for the asymmetric synthesis of related β,γ-unsaturated β-ketoesters. Organocatalysis offers a metal-free alternative for asymmetric transformations, often utilizing small organic molecules, such as proline or cinchona alkaloids, to induce stereoselectivity. For instance, cinchona-derived organocatalysts have been successfully used in the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, demonstrating the potential for high enantiomeric ratios in transformations of similar substrates.

Biocatalysis, on the other hand, has been directly applied to the enantioselective reduction of the ketone functionality in ethyl 3-oxo-5-phenylpentanoate, a saturated analogue of the target compound. The use of whole-cell biocatalysts, such as various strains of microorganisms, can provide access to both enantiomers of the corresponding alcohol with excellent enantiomeric excess (up to 99% ee). wikipedia.org This highlights the potential of biocatalytic methods for the stereoselective synthesis of chiral building blocks derived from or related to this compound. The screening of a variety of microorganisms allows for the identification of stereocomplementary catalysts to produce either the (R)- or (S)-enantiomer of the product. wikipedia.org

Stereochemical Control and Enantioselective Synthesis

The presence of a stereocenter at the C5 position in derivatives of this compound, or the potential to create one at C3 via reduction, makes stereochemical control a critical aspect of its synthesis, particularly for applications in life sciences.

Chiral Auxiliaries and Asymmetric Induction

Asymmetric induction is a powerful strategy to control the stereochemical outcome of a reaction. This can be achieved by employing a chiral auxiliary, a stereogenic group that is temporarily attached to the substrate to direct the formation of a specific stereoisomer. wikipedia.org While no specific examples of the use of chiral auxiliaries for the direct synthesis of this compound were found in the reviewed literature, this remains a viable and widely used strategy in asymmetric synthesis. Common chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine amides, could potentially be appended to the ethyl acetoacetate precursor to guide the stereoselective condensation with benzaldehyde. After the desired stereocenter is set, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Enantioselective Catalysis and Its Mechanistic Underpinnings

Enantioselective catalysis offers a more atom-economical approach to stereochemical control by using a chiral catalyst to generate a chiral product from an achiral substrate. The mechanism of enantioselective catalysis often involves the formation of a transient chiral complex between the catalyst and the substrate, which lowers the activation energy for the formation of one enantiomer over the other.

In the context of related β,γ-unsaturated α-ketoesters, the bidentate coordination of the 1,2-dicarbonyl motif to a chiral Lewis acid catalyst can create a rigid and well-defined chiral environment. This facilitates a highly enantioselective attack on the carbonyl group or the double bond. The unique electronic and structural features of these substrates, with their adjacent ester and ketone functionalities, make them excellent candidates for a variety of asymmetric transformations, including Friedel-Crafts reactions, Michael additions, and cycloadditions.

Process Optimization and Scalability Studies

Reaction Concentration: Increasing the concentration of reactants to improve throughput.

Catalyst Loading: Minimizing the amount of catalyst required for efficient conversion.

Solvent Selection: Choosing solvents that are effective, safe, and easily recyclable.

Workup and Purification: Developing efficient and scalable methods for product isolation and purification, potentially moving from chromatographic methods to crystallization or distillation.

Thermal Safety: Assessing the reaction exotherms to ensure safe operation on a larger scale.

While the provided laboratory-scale procedures offer a solid foundation, significant process development would be necessary to translate these methods to an industrial scale.

Reactivity and Mechanistic Studies of Ethyl 3 Oxo 5 Phenylpent 4 Enoate

Reactivity of the Beta-Keto Ester Moiety

The beta-keto ester functionality is a classic reactive group in organic chemistry, characterized by the acidic nature of the α-hydrogen and the electrophilicity of the two carbonyl carbons.

Enolization and Tautomerism Studies

The presence of protons on the carbon situated between the two carbonyl groups (the α-carbon) allows for keto-enol tautomerism. libretexts.org In the case of ethyl-3-oxo-5-phenylpent-4-enoate, the equilibrium between the keto and enol forms is a critical aspect of its reactivity. The enol form is stabilized by the formation of a conjugated system that extends from the enol's hydroxyl group, through the carbon-carbon double bond, to the ester's carbonyl group. libretexts.org

Further stabilization of the enol tautomer can be achieved through intramolecular hydrogen bonding between the enolic hydroxyl group and the ester's carbonyl oxygen, forming a pseudo-six-membered ring. libretexts.org The extent of enolization is significantly influenced by the solvent, with non-polar solvents favoring the internally hydrogen-bonded enol form, while polar, protic solvents can disrupt this internal hydrogen bond and may favor the keto form. masterorganicchemistry.com

| Tautomer | Key Structural Features | Stabilizing Factors |

| Keto Form | Contains a ketone and an ester group separated by a CH₂ group. | - |

| Enol Form | Contains a hydroxyl group and a carbon-carbon double bond conjugated with the ester. | Conjugation of the C=C bond with the C=O group of the ester. Intramolecular hydrogen bonding. |

Nucleophilic Additions and Condensation Reactions

The carbonyl carbons of the beta-keto ester moiety are electrophilic and thus susceptible to attack by nucleophiles. The reactivity of these sites allows for a variety of condensation reactions. For instance, condensation with hydrazines or substituted hydrazines can lead to the formation of pyrazole (B372694) derivatives. Similarly, reaction with phenylenediamines can yield benzimidazoles. These reactions typically proceed via initial nucleophilic attack at the ketone carbonyl, followed by cyclization and dehydration. The regioselectivity of the attack can be influenced by the reaction conditions.

Derivatization via Ester and Ketone Functional Groups

Both the ester and the ketone functional groups within the beta-keto ester moiety offer avenues for chemical derivatization. The ester group can undergo hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols. The ketone group is generally more reactive towards nucleophiles than the ester. This difference in reactivity allows for selective transformations. For example, the ketone can be selectively reduced or can react with Grignard reagents. Derivatization through these functional groups is a common strategy for the synthesis of more complex molecules and heterocyclic systems.

Reactivity of the Alkene Moiety

The carbon-carbon double bond in this compound is activated by the adjacent carbonyl group, making it an electron-deficient π-system. This electronic feature dictates its reactivity towards both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Addition Reactions (e.g., Michael additions)

The conjugated system in this compound makes it an excellent Michael acceptor. masterorganicchemistry.com In a Michael or conjugate addition, a soft nucleophile, such as an enolate, a cuprate, or an amine, will preferentially attack the β-carbon of the alkene (the carbon further from the carbonyl group). youtube.comyoutube.com This 1,4-addition results in the formation of a new enolate, which is then protonated to give the final product. masterorganicchemistry.com This reaction is a powerful tool for carbon-carbon bond formation. youtube.com In contrast, hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition directly to the carbonyl carbon. youtube.com

| Addition Type | Attacking Species | Site of Attack |

| 1,2-Addition | Hard Nucleophiles (e.g., Organolithiums) | Ketone Carbonyl Carbon |

| 1,4-Addition (Michael) | Soft Nucleophiles (e.g., Enolates, Cuprates) | β-carbon of the Alkene |

Cycloaddition Reactions and Pericyclic Processes (e.g., Diels-Alder reactions, Nazarov cyclization)

The electron-deficient nature of the alkene moiety makes this compound a competent dienophile in Diels-Alder reactions. wikipedia.orgorganicchemistrydata.org This [4+2] cycloaddition reaction would involve the reaction of the alkene with a conjugated diene to form a six-membered ring. wikipedia.org The stereochemical and regiochemical outcomes of such reactions are governed by well-established principles of pericyclic reactions. organicchemistrydata.org

Furthermore, the divinyl ketone-like structure embedded within this compound makes it a potential substrate for the Nazarov cyclization. The Nazarov cyclization is a 4π-electrocyclization that converts divinyl ketones into cyclopentenone derivatives, typically under acidic conditions. hawaii.edu This process would involve the formation of a pentadienyl cation intermediate, followed by electrocyclization and subsequent proton loss to yield a cyclopentenone product. hawaii.edu

| Reaction Type | Role of this compound | Product Type |

| Diels-Alder Reaction | Dienophile | Substituted Cyclohexene |

| Nazarov Cyclization | Dienone Substrate | Substituted Cyclopentenone |

Olefin Functionalization Strategies

The most reactive site for many transformations of this compound is the conjugated α,β-unsaturated system. The electron-withdrawing nature of the adjacent carbonyl group renders the β-carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many synthetic strategies involving this compound.

Michael Addition (Conjugate Addition): The Michael reaction, or conjugate addition, is a cornerstone of this compound's reactivity. masterorganicchemistry.com In this process, a soft nucleophile (a Michael donor) adds to the β-carbon of the α,β-unsaturated system (a Michael acceptor). youtube.com The reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the 1,4-addition product. masterorganicchemistry.comyoutube.com The driving force for this reaction is the formation of a strong carbon-carbon single bond at the expense of a weaker pi bond. masterorganicchemistry.com A wide variety of nucleophiles can act as Michael donors in reactions with substrates like this compound.

| Class of Nucleophile | Specific Example | Resulting Adduct Type |

|---|---|---|

| Enolates | Diethyl malonate | 1,5-Dicarbonyl compound |

| Organocuprates | Lithium dimethylcuprate (Gilman reagent) | β-Alkylated keto-ester |

| Amines | Piperidine | β-Amino keto-ester |

| Thiols | Thiophenol | β-Thioether keto-ester |

| Cyanide | Sodium cyanide | β-Cyano keto-ester |

Cycloaddition Reactions: The electron-deficient double bond of this compound can also participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a dienophile. A related compound, Ethyl (3E)-2-oxo-4-phenylbut-3-enoate, is noted for its use in Diels-Alder reactions due to the increased electrophilicity of its conjugated double bond. In a typical [4+2] cycloaddition, the compound would react with a conjugated diene to form a six-membered ring. The reaction's feasibility and stereochemical outcome are governed by the principles of frontier molecular orbital (FMO) theory, which assesses the energy and symmetry matching between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. youtube.com While thermally allowed [4+2] cycloadditions are common, other modes, such as photochemical [2+2] cycloadditions to form cyclobutane (B1203170) derivatives, are also theoretically possible. youtube.com

Reactivity of the Aromatic Moiety

The phenyl group in this compound is another potential site for chemical modification, although its reactivity is significantly influenced by the deactivating nature of the substituent.

Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. However, the reactivity of the phenyl ring in this compound is attenuated. The substituent, -CH=CH-C(O)OEt, contains a carbonyl group which is strongly electron-withdrawing. minia.edu.eg Electron-withdrawing groups remove electron density from the π-system of the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.org Such groups are known as deactivating groups. minia.edu.eg

Furthermore, these deactivating groups act as meta-directors (with the exception of halogens). organicchemistrytutor.comlibretexts.org This directing effect arises because the resonance structures of the carbocation intermediate (the sigma complex) formed during ortho or para attack have a destabilizing positive charge adjacent to the positively polarized carbon of the carbonyl group. libretexts.org The intermediate for meta attack avoids this unfavorable arrangement, making it the preferred pathway. libretexts.org Consequently, if an EAS reaction such as nitration or halogenation were to occur, the incoming electrophile would be directed to the meta position. However, due to the deactivation of the ring and the presence of the more reactive olefinic bond, direct EAS on this molecule is not a commonly employed synthetic strategy.

Modifications and Functionalization of the Phenyl Ring

Given the challenges associated with direct electrophilic substitution, the functionalization of the phenyl ring is almost exclusively achieved prior to the formation of the pentenoate structure. The most common synthetic route to this compound and its analogs is the Knoevenagel condensation between a substituted benzaldehyde (B42025) and ethyl acetoacetate (B1235776). Therefore, by choosing an appropriately substituted benzaldehyde (e.g., 4-nitrobenzaldehyde, 4-methoxybenzaldehyde), a wide variety of functional groups can be incorporated into the phenyl moiety of the final product. This approach bypasses the issues of low reactivity and regioselectivity associated with direct functionalization.

Cascade and Multicomponent Reactions Involving the Compound

This compound is a key intermediate in several important cascade and multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single pot to form a complex product, minimizing waste and operational steps. researchgate.netresearchgate.net

A prominent example is the Hantzsch dihydropyridine (B1217469) synthesis. In a typical three-component reaction, an aldehyde (benzaldehyde), a β-ketoester (ethyl acetoacetate), and a source of ammonia (B1221849) (ammonium acetate) react to form a dihydropyridine. researchgate.net The reaction mechanism involves an initial Knoevenagel condensation between the benzaldehyde and one equivalent of ethyl acetoacetate to form this compound in situ. A second equivalent of ethyl acetoacetate reacts with ammonia to form an enamine. These two intermediates then combine in a sequence involving a Michael addition followed by cyclization and dehydration to yield the final dihydropyridine product. A similar multicomponent strategy, the Biginelli reaction, uses urea (B33335) or thiourea (B124793) in place of ammonia to synthesize 3,4-dihydropyrimidin-2(1H)-ones. researchgate.net

| Reaction Name | Reactants | Key Intermediate | Product Class |

|---|---|---|---|

| Hantzsch Dihydropyridine Synthesis | Benzaldehyde, Ethyl Acetoacetate, Ammonium Acetate | This compound | 1,4-Dihydropyridines |

| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | This compound | 3,4-Dihydropyrimidin-2(1H)-ones |

Detailed Reaction Mechanism Elucidation

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product outcomes. Techniques such as kinetic isotope effect studies are powerful tools for this purpose.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium). wikipedia.org The KIE is a sensitive probe of the transition state structure, particularly for steps involving the breaking or formation of a bond to the isotopically labeled atom. princeton.edu A primary KIE is observed when the bond to the isotope is broken in the rate-determining step of the reaction, while a secondary KIE arises from changes in the vibrational environment of the isotope between the ground state and the transition state. princeton.edu

To date, there are no published kinetic isotope effect studies specifically examining reactions of this compound. However, studies on structurally related compounds, such as chalcones (Ar-CO-CH=CH-Ar'), provide insight into how KIEs can be applied to this class of molecules. For instance, a study on the cyclization of 2'-hydroxychalcones to flavanones measured significant solvent and kinetic isotope effects. rsc.org The pronounced isotope effects were consistent with the slow rupture of a bond to hydrogen in the rate-determining step, supporting a mechanism involving a concerted rotation and ring-closing step. rsc.org Similar studies on the reactions of this compound, such as its Michael additions or cyclizations, could provide definitive evidence about the nature of the transition states and whether C-H bond breaking is involved in the rate-limiting step.

Transition State Analysis and Reaction Pathway Mapping

The exploration of reaction mechanisms involving this compound heavily relies on computational chemistry to map potential energy surfaces and characterize transition states. Density Functional Theory (DFT) has emerged as a powerful tool for these investigations, providing insights into the energetics and geometries of intermediates and transition structures.

For reactions such as the Michael addition, a common transformation for α,β-unsaturated carbonyl compounds, computational studies can elucidate the nature of the transition state. These analyses often reveal whether the reaction proceeds through a concerted or a stepwise mechanism. In a typical Michael addition of a nucleophile to this compound, computational models can predict the activation energies for the formation of different potential stereoisomeric products, thereby explaining or predicting the diastereoselectivity of the reaction.

Theoretical calculations for related systems, such as the sulfa-Michael addition, have demonstrated that the stability of the enolate intermediate formed after the initial nucleophilic attack can be a better predictor of reactivity than the activation energy of the transition state itself. nih.gov This suggests that for this compound, the energetic profile of the entire reaction coordinate, including intermediates, is crucial for a comprehensive understanding of its reactivity.

Table 1: Hypothetical Computational Parameters for a Michael Addition Reaction

This interactive table presents hypothetical calculated energy values for a model Michael addition reaction involving this compound.

| Parameter | Value (kcal/mol) | Description |

| ΔG‡ (Activation Free Energy) | 15.2 | The energy barrier that must be overcome for the reaction to proceed. |

| ΔErxn (Reaction Energy) | -10.5 | The overall energy difference between reactants and products. |

| ΔEint (Intermediate Energy) | -5.8 | The relative energy of the enolate intermediate. |

Note: These values are illustrative and would be determined for specific reactions using computational methods like DFT.

Spectroscopic Monitoring of Reaction Progress

The progress of reactions involving this compound can be effectively monitored using various spectroscopic techniques. These methods provide real-time data on the consumption of reactants and the formation of products, which is essential for kinetic analysis and mechanistic elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for tracking reactions. The disappearance of the characteristic signals of the vinylic protons and the α-protons of the this compound, coupled with the appearance of new signals corresponding to the product, allows for the quantitative determination of reaction conversion over time. For instance, in a reduction reaction, the disappearance of the carbonyl signal in the ¹³C NMR spectrum would be a key indicator of reaction progress.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The extended conjugation in this compound, encompassing the phenyl ring, the double bond, and the carbonyl group, results in a distinct UV-Vis absorption spectrum. As a reaction proceeds and this conjugated system is altered (e.g., through addition to the double bond or reduction of the ketone), the UV-Vis spectrum will change accordingly. This change in absorbance at a specific wavelength can be used to monitor the reaction kinetics, as described by the Beer-Lambert law.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring changes in key functional groups. The strong absorption bands corresponding to the C=O (ketone and ester) and C=C stretching vibrations of the starting material will decrease in intensity, while new bands characteristic of the product's functional groups will appear. For example, in a hydrogenation reaction, the disappearance of the C=C stretching frequency would signify the saturation of the double bond.

Table 2: Spectroscopic Data for Monitoring a Hypothetical Reaction

This interactive table outlines the key spectroscopic shifts that could be observed during a hypothetical reaction of this compound.

| Spectroscopic Technique | Starting Material (this compound) | Product (Hypothetical) |

| ¹H NMR (δ, ppm) | ~7.5 (d, vinylic H), ~6.5 (d, vinylic H), ~3.8 (s, methylene), ~4.2 (q, ethyl), ~1.3 (t, ethyl) | Signals corresponding to saturated alkyl protons. |

| ¹³C NMR (δ, ppm) | ~195 (ketone C=O), ~168 (ester C=O), ~140-128 (aromatic & vinylic C) | Shift of carbonyl carbons, appearance of sp³ carbons. |

| IR (cm⁻¹) | ~1710 (ester C=O), ~1680 (ketone C=O), ~1620 (C=C) | Disappearance or shift of C=O and C=C bands, appearance of new bands (e.g., O-H). |

| UV-Vis (λmax, nm) | ~280 | Shift to shorter wavelengths (hypsochromic shift) as conjugation is lost. |

By combining these spectroscopic methods with computational modeling, a detailed and comprehensive picture of the reactivity and mechanistic pathways of this compound can be achieved, paving the way for its strategic use in the synthesis of complex organic molecules.

Design and Synthesis of Advanced Derivatives and Analogues

Structural Modifications for Enhanced Reactivity or Specific Interactions

Homologation and chain extension of the ethyl-3-oxo-5-phenylpent-4-enoate backbone can be achieved through various synthetic routes. These modifications can alter the steric and electronic properties of the molecule, potentially leading to new derivatives with unique reactivity or biological profiles. For instance, reactions targeting the active methylene (B1212753) group between the two carbonyls can introduce additional carbon atoms.

One common approach involves the alkylation of the enolate formed by treating this compound with a suitable base. The resulting nucleophile can react with various electrophiles, such as alkyl halides, to extend the carbon chain. Another strategy could involve multi-step sequences, such as reduction of the ketone, protection of the resulting alcohol, and subsequent manipulation of the ester group to achieve chain extension.

Table 1: Potential Homologation Strategies

| Strategy | Reagents | Potential Product |

|---|---|---|

| Alkylation | 1. Base (e.g., NaH, LDA) 2. Alkyl halide (R-X) | Ethyl-2-alkyl-3-oxo-5-phenylpent-4-enoate |

Detailed research findings on specific homologation reactions of this compound are not extensively documented in the provided search results. However, the fundamental reactivity of β-keto esters supports the feasibility of these transformations.

The 1,3-dicarbonyl moiety in this compound is a classic precursor for the synthesis of various heterocyclic systems through condensation reactions with binucleophiles. This approach allows for the construction of fused or appended heterocyclic rings, significantly diversifying the structural landscape of its derivatives.

Pyrimidines: The reaction of β-keto esters with ureas or thioureas is a well-established method for pyrimidine (B1678525) synthesis. For example, the condensation of this compound with thiourea (B124793) in the presence of a base would be expected to yield a dihydropyrimidine (B8664642) derivative. While a direct synthesis from this compound is not explicitly detailed, related syntheses using similar β-keto esters, like ethyl acetoacetate (B1235776), to form pyrimidine structures are common. For instance, the Biginelli condensation, which involves an aldehyde, a β-keto ester, and urea (B33335) or thiourea, is a powerful tool for creating dihydropyrimidines. A similar reaction has been used to synthesize ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, which involves the initial formation of a tetrahydropyrimidine-2-thione from acetoacetic ether, thiourea, and 4-bromobenzaldehyde. mdpi.com

Triazoles: The synthesis of triazoles can be achieved through various routes. One common method involves the [3+2] cycloaddition of an azide (B81097) with an alkyne. While this compound does not inherently contain an alkyne or azide, it can be chemically modified to incorporate these functionalities. For example, the terminal phenyl group could be replaced with a group containing an alkyne for subsequent cycloaddition. Alternatively, the active methylene group could be functionalized to introduce a precursor to a triazole ring. A general method for synthesizing 3,5-disubstituted 1,2,4-triazoles utilizes immobilized mesoionic 1,3-oxazolium-5-olates in a 1,3-dipolar cycloaddition reaction. nih.gov Another approach involves the reaction of hydrazonoyl hydrochlorides with aldehydes to form 1,3,5-trisubstituted-1,2,4-triazoles. nih.gov

Table 2: Examples of Heterocyclic Synthesis from β-Keto Esters

| Heterocycle | Reagents | General Reaction |

|---|---|---|

| Pyrimidine | Urea/Thiourea, Aldehyde | Biginelli Condensation |

| Thiazolo[3,2-a]pyrimidine | Thiourea, Aldehyde, α-halo ketone | Hantzsch-type condensation followed by cyclization |

A prominent example is the replacement of a benzene (B151609) ring with a thiophene (B33073) ring. mdpi.com This substitution is a widely applied chemical modification in drug design. mdpi.com For instance, replacing the phenyl group of this compound with a thiophene ring would result in ethyl-3-oxo-5-(thiophen-2-yl)pent-4-enoate. This modification can alter properties such as lipophilicity, metabolic stability, and receptor binding affinity.

Other potential isosteric replacements for the phenyl ring could include pyridine, furan, or other heteroaromatic systems. The ester group could also be a target for bioisosteric replacement, with potential substitutes including carboxylic acids, amides, or tetrazoles, which can mimic the charge and hydrogen bonding capabilities of the ester.

Table 3: Potential Isosteric Replacements in this compound

| Original Group | Isosteric Replacement | Rationale |

|---|---|---|

| Phenyl | Thiophene, Pyridine, Furan | Modify electronic properties, lipophilicity, and potential for hydrogen bonding. |

Combinatorial Chemistry and Library Synthesis Approaches

The structure of this compound is well-suited for combinatorial chemistry and the synthesis of compound libraries. Its multiple reaction sites allow for the introduction of diverse substituents in a systematic manner. For example, a library of derivatives could be generated by varying the aldehyde used in the initial Knoevenagel-type condensation to introduce a wide range of aryl or alkyl groups at the 5-position.

Furthermore, the active methylene group and the ketone can be targeted for diversification. A library of compounds could be synthesized by reacting a collection of different electrophiles at the C-2 position and another set of reagents at the C-3 carbonyl. This multi-component approach can rapidly generate a large number of structurally diverse molecules for high-throughput screening.

A traceless synthesis of 3,5-disubstituted 1,2,4-triazoles on polymeric supports has been developed, which could be adapted for the synthesis of derivatives of this compound. nih.gov This solid-phase synthesis approach facilitates purification and allows for the efficient generation of a library of compounds.

Semi-synthesis and Chemoenzymatic Transformations

Semi-synthesis involves the use of a naturally occurring or readily available starting material for the synthesis of more complex molecules. While this compound itself is a synthetic compound, it can serve as a versatile starting point for semi-synthetic modifications.

Chemoenzymatic transformations utilize enzymes to perform specific and selective reactions on a synthetic substrate. The carbonyl and ester functionalities of this compound are potential targets for enzymatic reactions. For example, a reductase could be used for the stereoselective reduction of the ketone to a specific enantiomer of the corresponding alcohol. Similarly, a lipase (B570770) or esterase could be employed for the selective hydrolysis of the ethyl ester, potentially under milder conditions than traditional chemical methods. These enzymatic methods offer the advantages of high selectivity (chemo-, regio-, and stereoselectivity) and environmentally benign reaction conditions.

Regioselective and Chemoselective Derivatization Methodologies

The presence of multiple reactive sites in this compound—the α,β-unsaturated ketone, the active methylene group, and the ester—necessitates the use of regioselective and chemoselective reactions to achieve specific derivatizations.

Regioselectivity: The active methylene group (C-2) is the most acidic position and can be selectively deprotonated with a suitable base to form an enolate. This allows for regioselective alkylation or acylation at this position. The α,β-unsaturated system can undergo conjugate addition (Michael addition) with soft nucleophiles at the C-4 position, while hard nucleophiles are more likely to attack the ketone carbonyl at C-3.

Chemoselectivity: The different reactivities of the two carbonyl groups (ketone and ester) allow for chemoselective transformations. For instance, the ketone at C-3 is generally more reactive towards nucleophiles than the ester at C-1. This difference can be exploited to selectively reduce the ketone using mild reducing agents like sodium borohydride, leaving the ester group intact. Conversely, more powerful reducing agents like lithium aluminum hydride would likely reduce both carbonyls.

The chemoselective reaction of aryl azides with a related compound, ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate, highlights the potential for selective reactions on similar β-keto systems. osi.lvsigmaaldrich.com Such selectivity is crucial for the controlled synthesis of complex derivatives.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethyl acetoacetate |

| Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate |

| 4-bromobenzaldehyde |

| Ethyl-2-alkyl-3-oxo-5-phenylpent-4-enoate |

| Ethyl-3-oxo-5-(thiophen-2-yl)pent-4-enoate |

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as a Key Intermediate in Complex Molecule Synthesis

The reactivity of Ethyl-3-oxo-5-phenylpent-4-enoate makes it a valuable intermediate in the synthesis of more complex molecular architectures. bldpharm.comchemsrc.com Its dicarbonyl functionality and conjugated system allow for a range of chemical transformations, positioning it as a key starting material for various multi-step syntheses.

Precursor in Natural Product Total Synthesis

While β-keto esters are a common class of building blocks in the total synthesis of natural products, specific documented applications of this compound in the total synthesis of a named natural product are not prominently featured in scientific literature. However, its structural motifs are present in many complex natural molecules, suggesting its potential as a precursor in synthetic strategies that are yet to be explored or are part of proprietary research. The general utility of related acetoacetic ester syntheses allows for the formation of new carbon-carbon bonds, a fundamental process in constructing the complex carbon skeletons of natural products. youtube.com

Building Block for Pharmaceutical Scaffolds

This compound is recognized as a valuable building block for creating scaffolds used in pharmaceuticals. bldpharm.com The compound's reactive sites are ideal for constructing heterocyclic systems, which form the core of many therapeutic agents. For instance, β-keto esters with similar structures are known to be key reactants in the synthesis of pyrazolone (B3327878), pyrimidinone, and carbazole (B46965) derivatives. Some of these derivatives have shown potential as antiprion agents and inhibitors of specific biological pathways, highlighting the importance of this class of compounds in medicinal chemistry.

Furthermore, related organophosphorus derivatives of this structural type are used in cyclization and condensation reactions to form complex ring systems such as polysubstituted cyclopentanones, hydroindanes, and pyridoacridines, some of which exhibit antitumor activity. sigmaaldrich.com These examples underscore the potential of this compound to serve as a versatile starting point for diverse and biologically relevant pharmaceutical scaffolds.

Table 1: Potential Pharmaceutical Scaffolds from β-Keto Ester Intermediates This table illustrates the types of molecular frameworks that can be synthesized from β-keto esters like this compound, based on the reactivity of analogous compounds.

| Starting Intermediate Class | Reaction Type | Resulting Pharmaceutical Scaffold Class | Potential Therapeutic Area |

| β-Keto Ester | Condensation with Hydrazines | Pyrazolones | Prion Diseases |

| β-Keto Ester | Multi-component Reaction | Pyrimidinones | Various |

| β-Keto Ester | Cyclization | Carbazoles | Various |

| Phosphorane derivative of β-Keto Ester | Cyclocondensation | Pyridoacridines | Oncology sigmaaldrich.com |

Intermediate for Agrochemicals and Specialty Chemicals

In the broader chemical industry, this compound serves as an intermediate for specialty chemicals. bldpharm.comchemsrc.com Its synthesis from common reagents like ethyl acetoacetate (B1235776) and benzaldehyde (B42025) makes it an accessible building block for more complex downstream products. prepchem.com Chemical supplier catalogs list it as a precursor for other chemical entities, indicating its role in multi-step manufacturing processes within the specialty chemicals sector. chemsrc.com While specific, large-scale agrochemical applications are not widely documented in public literature, its structural components are relevant to classes of compounds used in agriculture, suggesting potential in this area.

Role in Polymer Chemistry and Advanced Materials

The application of this compound extends into the realm of materials science, although its use in this field is less documented than in organic synthesis.

Monomer or Cross-linking Agent in Polymerization

There is currently limited information available in scientific literature detailing the use of this compound as a primary monomer or as a cross-linking agent in polymerization processes. While its vinyl group could theoretically participate in polymerization reactions, specific studies or applications demonstrating this functionality are not readily found.

Precursor for Functional Materials with Tunable Properties

Similarly, while the compound is listed under categories of materials building blocks by some suppliers, detailed research on its direct use as a precursor for functional materials with specific tunable properties is not widely available in the reviewed literature. bldpharm.com The development of such materials from this precursor remains an area for potential future research.

Applications in Supramolecular Chemistry and Self-Assembly

The exploration of this compound in the field of supramolecular chemistry and self-assembly is a niche area of research. While the structural motifs present in the molecule, such as the phenyl ring and the β-keto ester functionality, suggest a potential for engaging in non-covalent interactions, dedicated studies on its self-assembly behavior are not extensively documented in publicly available scientific literature.

The phenyl group, for instance, is a common building block in supramolecular chemistry, known to participate in π-π stacking interactions. acs.orgresearchgate.netmdpi.com These interactions are crucial in the self-assembly of various aromatic molecules, leading to the formation of ordered structures like nanofibers, gels, and liquid crystals. nih.govresearchgate.netnih.govrsc.orgmdpi.comresearchgate.net Similarly, the keto-enol tautomerism of the β-keto ester group could potentially facilitate hydrogen bonding, another key interaction in directing self-assembly processes. nih.govacs.org

Despite these promising structural features, specific research detailing the supramolecular behavior of this compound, including the formation of distinct supramolecular architectures or its use in self-assembling materials, remains limited. The broader class of β-keto esters are recognized as versatile intermediates in the synthesis of more complex molecules that may exhibit supramolecular properties. google.comresearchgate.netacs.org However, the focus of such research is typically on the covalent modification of the β-keto ester rather than its direct use as a self-assembling component.

Further investigation would be required to fully understand and characterize the potential of this compound in supramolecular chemistry. This could involve studying its aggregation behavior in various solvents, and under different conditions of temperature and concentration, to identify any propensity for self-organization. Advanced analytical techniques such as spectroscopy, microscopy, and X-ray diffraction would be instrumental in characterizing the morphology and nature of any resulting supramolecular assemblies.

Given the current state of research, a data table detailing specific research findings on the supramolecular applications of this compound cannot be compiled.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of ethyl-3-oxo-5-phenylpent-4-enoate.

While specific quantum chemical calculations for this compound are not extensively available in the public domain, the principles of Frontier Molecular Orbital (FMO) theory can be applied to understand its reactivity. FMO theory posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

For a molecule like this compound, the HOMO is expected to be located on the more electron-rich parts of the molecule, such as the phenyl ring and the conjugated enone system. The LUMO, on the other hand, would be anticipated to be centered on the electron-deficient carbonyl groups and the β-carbon of the enone system, which is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Expected Frontier Molecular Orbital Characteristics of this compound

| Molecular Orbital | Expected Location of High Electron Density | Implied Reactivity |

| HOMO | Phenyl group, C=C double bond, oxygen atoms | Susceptibility to electrophilic attack |

| LUMO | Carbonyl carbons, β-carbon of the enone system | Susceptibility to nucleophilic attack |

For instance, in a Michael addition reaction, a nucleophile would attack the β-carbon of the enone system. Quantum chemical calculations could elucidate the structure of the transition state and the energy required to reach it. Such studies are invaluable for predicting reaction outcomes and optimizing reaction conditions. While specific data for this compound is not readily found, the extended conjugation provided by the phenyl group is expected to stabilize transition states in reactions like cycloadditions.

This compound, being a β-keto ester, can exist in keto-enol tautomeric forms. researchgate.netwikipedia.org Computational chemistry is a powerful tool to investigate the relative stabilities of these tautomers and the energy barriers for their interconversion. researchgate.netcomporgchem.com The equilibrium between the keto and enol forms is influenced by factors such as the solvent and the presence of intramolecular hydrogen bonding in the enol form. mdpi.comacs.org

The keto form contains two carbonyl groups, while the enol form possesses a hydroxyl group and a conjugated π-system. DFT calculations can predict the geometries and relative energies of these tautomers. For many β-keto esters, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. However, spectroscopic analyses of some β-keto esters have shown a predominance of the keto form. nih.gov

Table 2: Possible Tautomeric Forms of this compound

| Tautomer | Key Functional Groups | Potential for Intramolecular H-Bonding |

| Keto Form | Ketone, Ester | No |

| Enol Form | Alcohol, Ester, C=C bond | Yes |

Conformational analysis through computational methods can also identify the most stable three-dimensional arrangements of the molecule, which is crucial for understanding its interactions with other molecules.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations can provide a detailed picture of the behavior of this compound in a solvent environment. acs.orgrsc.orgutwente.nl By simulating the motions of the solute and solvent molecules over time, MD can reveal information about solvation shells, solvent-solute hydrogen bonding, and the influence of the solvent on the conformational preferences of the molecule.

While specific MD studies on this compound are not prevalent, the methodology would involve placing the molecule in a box of solvent molecules (e.g., water) and solving Newton's equations of motion for all atoms in the system. Such simulations could predict how the molecule orients itself in the solvent and how its flexible parts move, which is particularly important for understanding its transport properties and availability for reaction.

Docking Studies and Receptor Binding Predictions (for mechanistic insights)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. nih.gov This is particularly useful for gaining mechanistic insights into potential biological activity. Although no specific docking studies for this compound have been reported, studies on analogous β-keto esters have been conducted to explore their potential as enzyme inhibitors. nih.gov

In a typical docking study, the three-dimensional structure of the target receptor is obtained from experimental data (e.g., X-ray crystallography). The ligand, in this case, this compound, is then computationally "docked" into the active site of the receptor in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted to be the most favorable binding mode. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

QSAR (Quantitative Structure-Activity Relationship) Model Development (for biological activity studies)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.netbenthamdirect.comnih.gov While no QSAR models have been specifically developed for derivatives of this compound, the structurally related class of compounds known as chalcones (which also contain an α,β-unsaturated ketone moiety) has been extensively studied using QSAR. nih.govresearchgate.netbenthamdirect.com

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

A validated QSAR model can then be used to predict the biological activity of new, untested compounds and to guide the design of more potent analogs. For instance, a QSAR study on chalcone (B49325) derivatives as anticancer agents could help in designing new this compound derivatives with potential anticancer properties. researchgate.nettandfonline.com

Advanced Spectroscopic and Analytical Methodologies for Characterization

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the calculation of a unique molecular formula.

For Ethyl-3-oxo-5-phenylpent-4-enoate, the molecular formula is C₁₃H₁₄O₃. HRMS techniques, such as Electrospray Ionization (ESI) combined with an Orbitrap or Time-of-Flight (TOF) analyzer, are used to measure the exact mass of the protonated molecule, [M+H]⁺. lookchem.com The experimentally determined mass is then compared to the calculated theoretical mass. A match within a narrow tolerance (typically < 5 ppm) confirms the elemental composition and rules out other potential formulas that might have the same nominal mass.

Table 1: HRMS Data for this compound

| Attribute | Value |

| Molecular Formula | C₁₃H₁₄O₃ |

| Nominal Mass | 218 g/mol |

| Monoisotopic Mass | 218.09430 g/mol |

| Calculated m/z for [M+H]⁺ | 219.10157 |

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed atomic connectivity and constitution of an organic molecule in solution. Both ¹H and ¹³C NMR are routinely employed to characterize this compound. prepchem.com

¹H NMR Spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum for this compound is expected to show distinct signals for the ethyl group, the methylene (B1212753) protons adjacent to the ketone, the vinylic protons, and the aromatic protons.

¹³C NMR Spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in a different electronic environment gives a distinct signal.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Ethyl CH₃ | ~1.2-1.3 | Triplet (t) | 3H |

| Ethyl CH₂ | ~4.1-4.2 | Quartet (q) | 2H |

| Methylene C2-H₂ | ~3.6-3.8 | Singlet (s) or Doublet (d) | 2H |

| Vinylic C4-H | ~6.5-6.8 | Doublet (d) | 1H |

| Vinylic C5-H | ~7.6-7.8 | Doublet (d) | 1H |

| Phenyl Ar-H | ~7.3-7.5 | Multiplet (m) | 5H |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethyl CH₃ | ~14 |

| Ethyl CH₂ | ~61 |

| Methylene C2 | ~45-50 |

| Ketone C3 (C=O) | ~195-200 |

| Vinylic C4 | ~125-130 |

| Vinylic C5 | ~140-145 |

| Aromatic C (ipso) | ~134 |

| Aromatic C (ortho, meta, para) | ~128-131 |

| Ester C1 (C=O) | ~167-170 |

When one-dimensional NMR spectra are complex or ambiguous, two-dimensional (2D) NMR experiments are employed to establish definitive correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show a correlation between the ethyl CH₂ and CH₃ protons, and crucially, between the vinylic protons on C4 and C5, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons. It is vital for piecing together the molecular skeleton. For instance, correlations from the methylene protons at C2 to the carbonyl carbons at C1 and C3 would be expected, confirming the β-keto ester moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry. For the C4=C5 double bond, a NOESY experiment can confirm the (E)-configuration by showing a spatial correlation between the C4 proton and the ortho-protons of the phenyl ring on C5.

Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study dynamic processes such as conformational changes or restricted bond rotation. For this compound, there is free rotation around several single bonds, such as the C2-C3 and C5-phenyl bonds. DNMR studies could potentially be used to investigate the rotational energy barriers and determine the preferred solution-state conformation of the molecule by observing the coalescence or sharpening of specific NMR signals as the temperature is changed.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The structure of this compound was supported by infrared spectra. prepchem.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The spectrum provides a "fingerprint" of the molecule. Key functional groups such as carbonyls (C=O), alkenes (C=C), and aromatic rings have strong, characteristic absorption bands.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations, such as the C=C bond in the enone system and the breathing modes of the phenyl ring.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Ester Carbonyl | C=O Stretch | ~1735-1750 |

| α,β-Unsaturated Ketone | C=O Stretch | ~1670-1690 |

| Alkene | C=C Stretch | ~1620-1640 |

| Aromatic Ring | C=C Stretch | ~1600, ~1450-1500 |

| Alkyl C-H | C-H Stretch | ~2850-3000 |

| Vinylic/Aromatic C-H | C-H Stretch | ~3000-3100 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. Since this compound is a solid at room temperature with a reported melting point of approximately 49°C, single-crystal X-ray analysis is a feasible and powerful characterization method. prepchem.com

This technique provides unambiguous data on:

Connectivity: Confirming the bonding framework determined by NMR.

Bond Lengths and Angles: Providing precise geometric parameters.

Stereochemistry: Definitively establishing the configuration of stereocenters and double bonds. For this compound, it would confirm the (E)-stereochemistry of the C4=C5 double bond.

Solid-State Conformation: Revealing the preferred conformation and intermolecular packing interactions (e.g., hydrogen bonding, π-stacking) within the crystal lattice.

Chromatographic Techniques (GC-MS, LC-MS, HPLC) for Purity and Mixture Analysis

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its final purity. prepchem.com

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for purity assessment. Given the conjugated π-system (phenyl ring, enone, and ester), the compound has a strong UV chromophore, making UV detection highly sensitive. A typical HPLC analysis would involve a reversed-phase column and a mobile phase of acetonitrile (B52724) and water, showing a single major peak for the pure compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for volatile and thermally stable compounds. lookchem.com The sample is vaporized and separated based on its boiling point and interactions with the column's stationary phase. The separated components are then analyzed by a mass spectrometer, providing both retention time and a mass spectrum for identification and purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This technique is invaluable for identifying the compound in complex reaction mixtures and for confirming its molecular weight during analysis.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination

Chiroptical spectroscopy relies on the differential interaction of chiral molecules with left- and right-circularly polarized light. This differential interaction provides information about the absolute configuration and the enantiomeric purity of a sample.

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum shows positive or negative peaks (Cotton effects) at the absorption bands of the molecule's chromophores. The intensity of a CD signal is directly proportional to the concentration of the chiral species and its enantiomeric excess. For a given enantiomer, the CD spectrum is a unique fingerprint. A racemic mixture, having equal amounts of both enantiomers, is CD-silent.

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays the optical rotation over a range of wavelengths and can be used to determine the enantiomeric excess by comparing the observed rotation to that of the pure enantiomer.

Detailed Research Findings

While specific experimental CD and ORD data for this compound are not extensively documented in publicly available literature, the principles of chiroptical spectroscopy provide a clear framework for its analysis. In a typical research setting, the determination of enantiomeric excess for this compound would involve the following steps:

Synthesis of Enantiomerically Enriched Samples: Asymmetric synthesis or chiral resolution would be employed to produce samples of this compound with varying, known enantiomeric excesses.

Acquisition of Chiroptical Data: The CD and ORD spectra of these standards would be recorded. For CD, the molar ellipticity [θ] would be plotted against wavelength, while for ORD, the specific rotation [α] would be plotted.

Calibration Curve Construction: A calibration curve would be generated by plotting the CD signal intensity (at a wavelength of maximum difference between the enantiomers) or the specific rotation (at a specific wavelength, often the sodium D-line at 589 nm) against the known enantiomeric excess.

Analysis of Unknown Samples: The CD or ORD spectrum of a sample of this compound with an unknown enantiomeric composition would then be measured under the same conditions. By comparing the observed signal to the calibration curve, the enantiomeric excess of the unknown sample can be accurately determined.

Hypothetical data illustrating this process is presented in the tables below. These tables are based on the expected behavior of chiral molecules in chiroptical experiments and serve to demonstrate the application of the methodology.

Table 1: Hypothetical Circular Dichroism Data for the Determination of Enantiomeric Excess of this compound

| Sample | Enantiomeric Excess (%) | Observed Ellipticity (mdeg) at λmax |

| 1 | 100 | 50.0 |

| 2 | 75 | 37.5 |

| 3 | 50 | 25.0 |

| 4 | 25 | 12.5 |

| 5 | 0 (racemic) | 0.0 |

| 6 | -25 | -12.5 |

| 7 | -50 | -25.0 |

| 8 | -75 | -37.5 |

| 9 | -100 | -50.0 |

Table 2: Hypothetical Optical Rotatory Dispersion Data for the Determination of Enantiomeric Excess of this compound

| Sample | Enantiomeric Excess (%) | Specific Rotation [α]D25 (degrees) |

| 1 | 100 | +120.0 |

| 2 | 75 | +90.0 |

| 3 | 50 | +60.0 |

| 4 | 25 | +30.0 |

| 5 | 0 (racemic) | 0.0 |

| 6 | -25 | -30.0 |

| 7 | -50 | -60.0 |

| 8 | -75 | -90.0 |

| 9 | -100 | -120.0 |

These methodologies are foundational in stereochemistry and are routinely applied to novel chiral compounds. The development of a robust chiroptical method for this compound would be a crucial step in its chemical characterization and in any application where enantiomeric purity is a critical parameter.

Biological Activity and Mechanistic Interrogations Non Clinical Focus

In Vitro Enzyme Inhibition and Activation Studies

Studies in cell-free systems have been crucial in identifying the enzymatic targets of Ethyl-3-oxo-5-phenylpent-4-enoate and understanding its structure-activity relationship.

Research has identified this compound as a potent inhibitor of carboxypeptidase U (CPU), also known as thrombin-activatable fibrinolysis inhibitor (TAFI). In a cell-free enzymatic assay, the compound demonstrated significant inhibitory activity against CPU with a half-maximal inhibitory concentration (IC₅₀) of 0.84 μM. CPU is an important enzyme in the regulation of fibrinolysis, the process of breaking down blood clots. Its inhibition can potentially enhance the efficacy of fibrinolytic therapies.

Beyond its well-characterized inhibition of CPU, specific data on the broader enzymatic inhibition or activation profile of this compound from comprehensive screening assays in cell-free systems is not extensively available in the public domain.

The chemical structure of this compound is intrinsically linked to its biological activity. Structure-activity relationship (SAR) studies have highlighted the significance of the phenyl group in its inhibitory action. The presence of the aromatic ring is considered a key feature for its potent inhibition of carboxypeptidase U.

The α,β-unsaturated ketone moiety, a characteristic feature of chalcones and their derivatives, is also believed to play a crucial role in the compound's reactivity and interaction with biological targets. This reactive group can potentially engage in covalent interactions with nucleophilic residues in the active sites of enzymes, leading to irreversible inhibition. However, detailed SAR studies exploring a wide range of substitutions on the phenyl ring or modifications of the ethyl ester group for this specific compound are not widely reported.

Table 1: In Vitro Enzyme Inhibition Data for this compound

| Enzyme Target | Assay Type | IC₅₀ (μM) |

| Carboxypeptidase U (CPU) | Cell-Free Enzymatic Assay | 0.84 |

Cellular Biology Investigations (Non-Human Cell Lines)

Investigations into the effects of this compound at the cellular level are critical for understanding its potential biological roles. However, specific studies on this compound in non-human cell lines are limited. Much of the understanding is extrapolated from studies on structurally related chalcone (B49325) derivatives.

There is currently no specific information available in the scientific literature regarding the cellular uptake and metabolism of this compound in any model systems, including non-human cell lines. The metabolic fate of this compound within a cellular environment remains to be elucidated.

Direct evidence detailing the effects of this compound on cell signaling pathways and gene expression is not available. However, the broader class of chalcone derivatives has been shown to modulate various signaling cascades. For instance, some chalcones are known to influence the mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, as well as the nuclear factor-kappa B (NF-κB) signaling pathway. These pathways are integral to cellular processes like inflammation, proliferation, and apoptosis. Without direct experimental evidence, it is speculative to attribute these effects to this compound.

Similarly, there is no published data on the specific effects of this compound on gene expression profiles in any cell line.

Due to the lack of dedicated studies, the precise mechanism of action of this compound at the cellular level remains uncharacterized. Any proposed mechanism would be largely hypothetical and based on its known enzymatic inhibition of carboxypeptidase U and the general activities of related chalcone compounds. Further research is required to explore its cellular effects and to determine the downstream consequences of its enzymatic inhibition within a cellular context.

Table 2: Summary of Cellular Biology Investigations for this compound

| Area of Investigation | Findings |

| Cellular Uptake and Metabolism | No data available |

| Effects on Cell Signaling Pathways | No specific data available for this compound |

| Effects on Gene Expression | No data available |

| Mechanism of Action | Uncharacterized |

Receptor Binding Assays and Ligand Efficacy Profiling (in vitro)

There is no available data from receptor binding assays for this compound. Consequently, its binding affinity and selectivity for specific biological receptors are unknown. Furthermore, studies profiling its efficacy as a ligand—whether as an agonist, antagonist, or inverse agonist—at any receptor have not been published.

Preclinical Pharmacological Studies in Animal Models (Mechanistic Focus)

Comprehensive preclinical pharmacological investigations in animal models to elucidate the mechanisms of action of this compound are not documented in the available literature.

In Vivo Target Engagement and Biomarker Analysis

There are no published in vivo studies demonstrating the engagement of this compound with its potential biological targets in a living organism. Additionally, research identifying and analyzing biomarkers to confirm the compound's pharmacological activity in animal models is absent.

Efficacy in Disease Models (Mechanistic Focus)

Data on the efficacy of this compound in any animal models of disease from a mechanistic perspective is not available.

Microbiological Activity and Antimicrobial Screening (in vitro)

No specific data from in vitro screening of this compound against a panel of microorganisms (bacteria, fungi, etc.) is present in the scientific literature. Therefore, its potential as an antimicrobial agent has not been formally evaluated or reported.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Sustainable Synthesis